ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrimidine ring, a triazole ring, and a thiophene ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiophene structure, followed by the introduction of the triazole and pyrimidine rings through a series of nucleophilic substitution and cyclization reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyrimidine ring can be reduced to amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitro groups can yield amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: The compound’s ability to undergo various chemical reactions makes it a potential candidate for the development of new therapeutic agents.
Industry: The compound’s versatility makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate: This compound is unique due to its combination of functional groups and rings, which are not commonly found together in other compounds.
Other Similar Compounds: Compounds with similar structures include those containing pyrimidine, triazole, and thiophene rings, such as certain antiviral and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O3S3/c1-5-7-29-15(9-33-20-24-13(22)8-14(23)25-20)27-28-21(29)34-10-16(30)26-18-17(19(31)32-6-2)11(3)12(4)35-18/h5,8H,1,6-7,9-10H2,2-4H3,(H,26,30)(H4,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGWRFDTVHDGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC(=CC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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